![molecular formula C17H14N4OS B11260156 5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11260156.png)
5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a naphthalen-1-ylmethylthio substituent at the 3-position and a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the triazole intermediate with suitable aldehydes or ketones in the presence of a base.
Introduction of the Naphthalen-1-ylmethylthio Group: The naphthalen-1-ylmethylthio group is introduced through a nucleophilic substitution reaction using naphthalen-1-ylmethyl halides and thiol derivatives.
Methylation: The final step involves the methylation of the 5-position of the triazolopyrimidine core using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the naphthalen-1-ylmethylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a neuroprotective and anti-neuroinflammatory agent . It has been studied for its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, making it a promising candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as thermal stability and resistance to external stimuli.
作用机制
The mechanism of action of 5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with molecular targets such as the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3. The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines and promoting neuroprotection . Additionally, its ability to undergo various chemical reactions allows it to interact with different biological targets, further enhancing its therapeutic potential.
相似化合物的比较
Similar Compounds
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has shown neuroprotective activities and selective receptor potency.
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory effects on cell growth and potential as a CDK2 targeting compound.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds exhibit excellent detonation performance and thermal stability, making them suitable for use as explosives.
Uniqueness
5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one stands out due to its unique combination of a triazole and pyrimidine ring system with a naphthalen-1-ylmethylthio substituent. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C17H14N4OS |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
5-methyl-3-(naphthalen-1-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H14N4OS/c1-11-9-15(22)18-16-19-20-17(21(11)16)23-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,18,19,22) |
InChI 键 |
NOMLDWPQHIOBKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-Dimethoxyphenyl)-1-[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260080.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B11260085.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260088.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11260092.png)
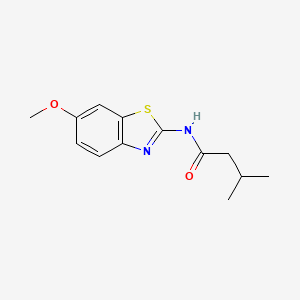
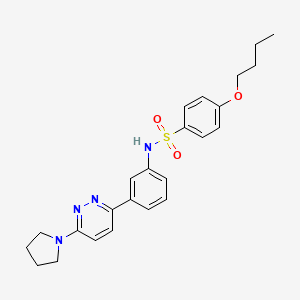
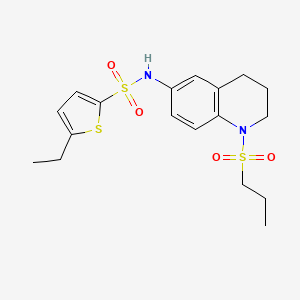

![N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11260130.png)
![N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260131.png)
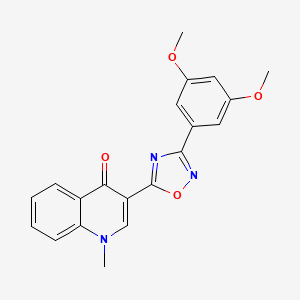
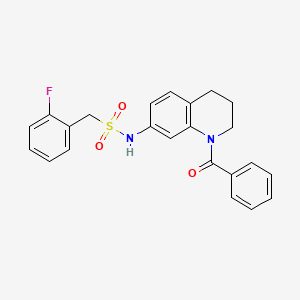
![3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260160.png)
![N-(4-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260161.png)
